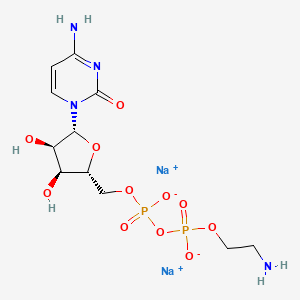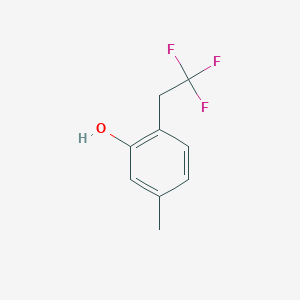
gold;methyl-tris(2-methylphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;methyl-tris(2-methylphenyl)phosphanium is a gold-based organophosphorus compound with the molecular formula C22H24AuP.
Métodos De Preparación
The synthesis of gold;methyl-tris(2-methylphenyl)phosphanium typically involves the reaction of gold precursors with tris(2-methylphenyl)phosphine. One common method includes the use of gold chloride (AuCl) and tris(2-methylphenyl)phosphine in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under inert atmosphere conditions to prevent oxidation .
Análisis De Reacciones Químicas
Gold;methyl-tris(2-methylphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold(I) complexes.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Gold;methyl-tris(2-methylphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its unique interactions with cellular components.
Industry: It is used in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of gold;methyl-tris(2-methylphenyl)phosphanium involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the gold atom, which can form strong bonds with sulfur and nitrogen atoms in biomolecules .
Comparación Con Compuestos Similares
Gold;methyl-tris(2-methylphenyl)phosphanium can be compared with other gold-based organophosphorus compounds such as:
- Gold;tris(2-methylphenyl)phosphanium
- Gold;tris(2-phenyl)phosphanium
- Gold;tris(2-methylphenyl)phosphine oxide
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific methyl group, which can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
110981-37-8 |
|---|---|
Fórmula molecular |
C22H24AuP+ |
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
gold;methyl-tris(2-methylphenyl)phosphanium |
InChI |
InChI=1S/C22H24P.Au/c1-17-11-5-8-14-20(17)23(4,21-15-9-6-12-18(21)2)22-16-10-7-13-19(22)3;/h5-16H,1-4H3;/q+1; |
Clave InChI |
DQXUJWGVPBFCFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[P+](C)(C2=CC=CC=C2C)C3=CC=CC=C3C.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




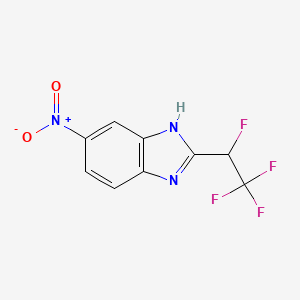
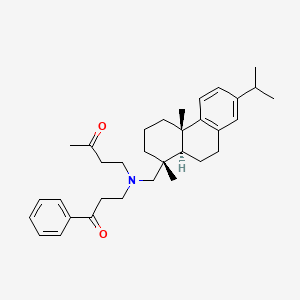
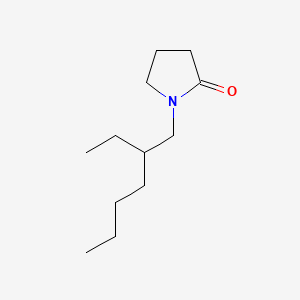
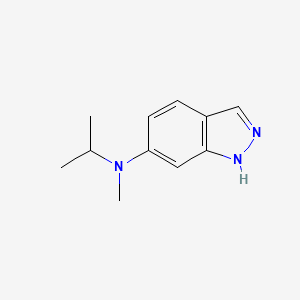
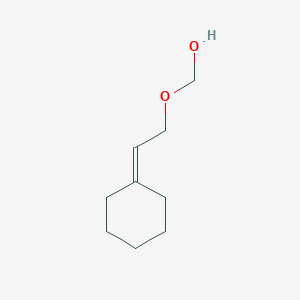
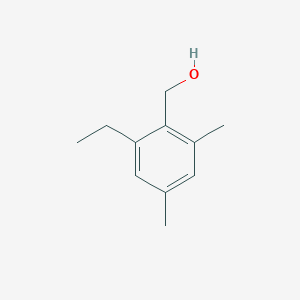
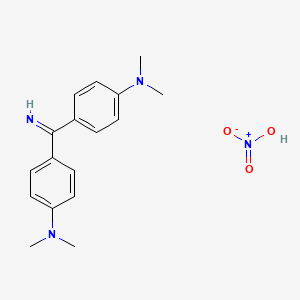
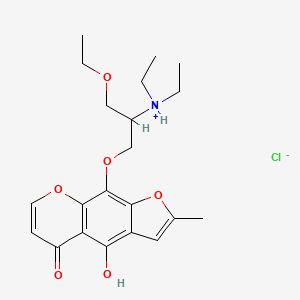
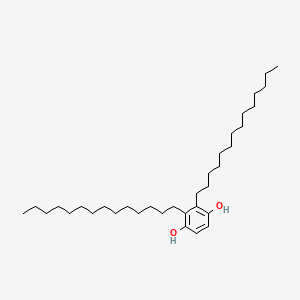
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)
